Bienvenue dans la boutique en ligne BenchChem!

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

FGFR kinase inhibition Structure-activity relationship (SAR) Cancer therapeutics

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1036027-54-9), also referred to as 5-trifluoromethyl-7-azaindole, is a fluorinated heteroaromatic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It features a trifluoromethyl substituent at the 5-position of the bicyclic scaffold (molecular formula C₈H₅F₃N₂, MW 186.13 g/mol) and is supplied as a crystalline solid with a melting point of 104–105 °C.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 1036027-54-9
Cat. No. B1387342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS1036027-54-9
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13)
InChIKeyKHAGHXUTEFDDOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (7-Azaindole): Chemical Identity and Procurement Baseline


5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1036027-54-9), also referred to as 5-trifluoromethyl-7-azaindole, is a fluorinated heteroaromatic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class . It features a trifluoromethyl substituent at the 5-position of the bicyclic scaffold (molecular formula C₈H₅F₃N₂, MW 186.13 g/mol) and is supplied as a crystalline solid with a melting point of 104–105 °C . Its computed LogP of 2.58 and polar surface area of 28.68 Ų distinguish it from non-fluorinated and other 5-substituted 7-azaindole analogs [1]. The compound serves primarily as a versatile intermediate for constructing kinase-focused compound libraries, most notably fibroblast growth factor receptor (FGFR) inhibitor series, where the 5-CF₃ group imparts specific binding interactions not achievable with halogen or methyl substituents [2].

Why 5-Substituted 7-Azaindoles Are Not Interchangeable: The Case for Position- and Substituent-Specific Differentiation


The pyrrolo[2,3-b]pyridine scaffold is a privileged kinase hinge-binding motif, but the nature and position of substituents on the pyridine ring profoundly alter target engagement, lipophilicity-driven pharmacokinetic behavior, and synthetic tractability [1]. The 5-position of 7-azaindole projects directly toward the solvent-front region of the FGFR1 ATP-binding pocket, where a suitably sized electron-withdrawing group such as trifluoromethyl can form a hydrogen bond with Gly485 that is geometrically inaccessible to the 4-CF₃ or 6-CF₃ regioisomers and chemically unattainable with 5-chloro, 5-bromo, or 5-methyl substituents [1][2]. Furthermore, the LogP shift imparted by the CF₃ group (+1.0 log unit above the parent 7-azaindole) alters the drug-likeness profile compared with 5-halo analogs, affecting both downstream synthetic diversification efficiency and final compound ADME properties [3]. Selecting a generic 5-substituted analog without evaluating these parameters risks delivering an intermediate that fails to recapitulate the binding interactions or physicochemical profile validated in published inhibitor series.

Quantitative Comparator Evidence for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine


Nearly 20-Fold FGFR1 Inhibitory Potency Gain Upon 5-CF₃ Introduction vs. Unsubstituted 7-Azaindole Scaffold

In a 2021 study by Su et al., compound 1 (the unsubstituted 1H-pyrrolo[2,3-b]pyridine core bearing a phenyl ring) displayed an FGFR1 IC₅₀ of 1,900 nM. Introduction of a trifluoromethyl group at the 5-position of the 7-azaindole ring to yield compound 4a resulted in a remarkable improvement, with FGFR1 IC₅₀ decreasing to 83 nM — a nearly 20-fold potency enhancement. This head-to-head comparison was performed within the same assay platform, confirming that the 5-CF₃ substituent is the direct driver of this gain [1]. Further optimization (compound 4h, incorporating 3,5-dimethoxyphenyl) achieved FGFR1 IC₅₀ = 7 nM, representing an approximately 270-fold improvement over the original unsubstituted scaffold [1].

FGFR kinase inhibition Structure-activity relationship (SAR) Cancer therapeutics

Ligand Efficiency Improvement >3-Fold: From LE 0.13 to LE 0.44 via 5-Trifluoromethyl Incorporation

Ligand efficiency (LE), defined as binding energy per heavy atom, is a critical metric for prioritizing lead compounds in fragment-based and early-stage drug discovery. The unsubstituted 7-azaindole-based compound 1 exhibited a low LE of 0.13. Upon introduction of the 5-trifluoromethyl group and subsequent optimization, compound 4h achieved an LE of 0.44 — a greater than 3-fold increase [1]. This LE value exceeds the commonly accepted fragment lead threshold of 0.30, validating the 5-CF₃-7-azaindole core as an efficient starting point for medicinal chemistry campaigns [1].

Ligand efficiency (LE) Fragment-based drug discovery FGFR lead optimization

Lipophilicity Differentiation: LogP 2.58 for 5-CF₃ vs. 1.87–2.22 for 5-Halo and 5-Methyl Analogs

The 5-trifluoromethyl derivative exhibits a computed LogP of 2.58, which is significantly higher than the 5-chloro analog (LogP 2.22), the 5-bromo analog (LogP 2.12), the 5-methyl analog (LogP 1.87), and the parent unsubstituted 7-azaindole (LogP ~1.56–1.82) [1][2][3]. This LogP increment of approximately +1.0 unit relative to the parent scaffold and +0.36–0.71 units over the 5-halo/5-methyl alternatives translates to an approximately 2- to 5-fold increase in octanol-water partition coefficient, which may confer enhanced membrane permeability and metabolic stability for downstream derivatives [1]. Notably, the 5-CF₃ LogP remains within the favorable drug-like range (LogP <5), unlike some higher-molecular-weight fluorinated building blocks [4].

Lipophilicity (LogP) Physicochemical property comparison Drug-likeness optimization

Critical Hydrogen Bond with Gly485: A Binding Interaction Unique to the 5-CF₃ Substituent

Molecular docking studies with FGFR1 revealed that the trifluoromethyl group at the 5-position forms a specific hydrogen bond with the backbone NH of Gly485 in the solvent-front region of the kinase ATP-binding pocket [1]. This interaction was experimentally validated by the SAR observation that replacement of 5-CF₃ with other substituents or repositioning the CF₃ group to alternative positions abolished this hydrogen bond and reduced FGFR1 potency. The unsubstituted compound 1 lacks this interaction entirely. 5-Halo substituents (Cl, Br) cannot act as hydrogen bond acceptors in this geometry due to weaker electronegativity and larger van der Waals radii, and 5-methyl lacks any hydrogen bond acceptor capability [1].

Kinase hinge-binding Fluorine-mediated hydrogen bonding Molecular docking

Pan-FGFR Selectivity Window Enabled by 5-CF₃ Scaffold: FGFR1–3 vs. FGFR4 Differential

Compound 4h, synthesized from 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as starting material, demonstrated a clear selectivity window across FGFR isoforms: FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM [1]. This represents an approximately 100-fold selectivity for FGFR1 over FGFR4. In contrast, the reference compound AZD-4547 exhibited IC₅₀ values of 0.8, 1, 2, and 47 nM, with a selectivity ratio of approximately 59-fold for FGFR1 vs. FGFR4 [1]. The intermediate 4a (containing the 5-CF₃ core) showed FGFR1–4 IC₅₀ values of 83, 93, 421, and >3,000 nM, demonstrating that the 5-CF₃ scaffold alone already imparts a >36-fold FGFR1/FGFR4 selectivity window that can be further tuned by peripheral substitution [1].

Kinase selectivity profiling FGFR isoform selectivity Therapeutic window

Crystallinity and Handling: Melting Point 104–105 °C — Uniquely Lower Than 5-Halo Analogs, Facilitating Solution-Phase Chemistry

The melting point of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is 104–105 °C , which is substantially lower than the 5-chloro analog (161–162 °C) , the 5-bromo analog (178–180 °C) , and the 5-methyl analog (138–139 °C) . This lower melting point, combined with good solubility in polar organic solvents such as DMSO and dichloromethane , facilitates solution-phase handling at moderate temperatures for parallel synthesis and library production. The trifluoromethyl group also increases the compound's volatility relative to the 5-bromo analog (boiling point 270.7 °C vs. 311.3 °C for 5-Br), potentially simplifying purification by distillation if needed . The parent unsubstituted 7-azaindole melts at a comparable 105–107 °C, indicating that the 5-CF₃ group does not introduce additional crystallinity barriers [1].

Solid-state properties Synthetic tractability Parallel synthesis compatibility

Validated Application Scenarios for 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine


FGFR-Targeted Kinase Inhibitor Lead Generation and Library Synthesis

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is directly validated as a starting material for synthesizing FGFR1–3 inhibitors with nanomolar potency. In the published series by Su et al., this compound was reacted with substituted aldehydes under base-catalyzed conditions (KOH, methanol, 50 °C) to yield 3-substituted intermediates (3a–3k) in 45–60% yield, followed by reduction to furnish the final 4a–4l series in 46–80% yield [1]. The resulting lead compound 4h achieved FGFR1 IC₅₀ = 7 nM with a ligand efficiency of 0.44 and demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects in 4T1 breast cancer cells [1]. This validated synthetic route and biological profile make the compound an ideal core scaffold for kinase-focused library enumeration targeting FGFR-driven cancers.

Fragment-Based Drug Discovery Requiring High Ligand Efficiency Starting Points

Programs employing fragment-based drug discovery (FBDD) require core scaffolds that deliver high ligand efficiency (LE > 0.30) with minimal molecular weight. The 5-CF₃-7-azaindole core, as incorporated in compound 4h, achieves an LE of 0.44 — far exceeding the fragment hit threshold — with a molecular weight of only ~450 Da for the elaborated lead [1]. Compared with the unsubstituted 7-azaindole scaffold (LE = 0.13 for compound 1), the 5-trifluoromethyl derivative provides a 3.4-fold LE improvement, allowing fragment-growing campaigns to start from a more efficient baseline [1]. This makes the compound a strategic procurement choice for FBDD programs targeting kinases or other purine-binding proteins.

Structure-Based Design Exploiting the Fluorine–Gly485 Hydrogen Bond in Kinase ATP Pockets

The 5-CF₃ group forms a specific, docking-validated hydrogen bond with the backbone NH of Gly485 in the FGFR1 ATP-binding site [1]. This glycine residue, or an analogous small residue, is conserved across many kinases, suggesting broad applicability of this binding interaction. Researchers designing type I or type I½ kinase inhibitors can leverage this pre-validated binding element by using 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the central scaffold, confident that the 5-CF₃ group will engage the glycine-rich loop or solvent-front region in a manner not replicable with 5-Cl, 5-Br, 5-CH₃, or regioisomeric CF₃-substituted 7-azaindoles [1]. The SAR data across 12 compounds (4a–4l) confirm that this interaction is crucial for potency and is sensitive to substituent perturbation [1].

Synthesis of FGFR4-Sparing Pan-Kinase Inhibitor Libraries

The inherent FGFR4-sparing profile of the 5-CF₃-7-azaindole scaffold (compound 4a: FGFR4 IC₅₀ >3,000 nM vs. FGFR1 IC₅₀ 83 nM, a >36-fold window) provides a built-in selectivity advantage for medicinal chemistry programs where FGFR4 inhibition is undesired due to bile acid homeostasis toxicity risks [1]. When elaborated to compound 4h, this selectivity window expands to approximately 100-fold (FGFR1 IC₅₀ 7 nM vs. FGFR4 IC₅₀ 712 nM) [1]. Procurement of the 5-CF₃ building block therefore pre-selects for an FGFR4-sparing profile that would require additional synthetic effort to engineer into alternative 5-substituted or non-fluorinated scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.